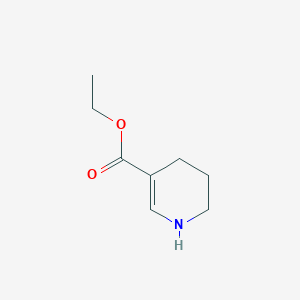

Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate

Description

Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate (molecular formula: C₈H₁₃NO₂, molecular weight: 155.197) is a partially hydrogenated pyridine derivative with a six-membered tetrahydropyridine ring and an ester functional group at the 3-position (). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive alkaloids. Its structure combines the reactivity of the tetrahydropyridine core with the ester group's electrophilic character, enabling diverse transformations such as nucleophilic additions or reductions.

A notable synthetic route involves the continuous-flow hydrogenation of ethyl nicotinate using a trickle bed reactor, achieving high throughput (1219 g/day) and catalyst productivity (78 g/h per g catalyst), which underscores its industrial viability (). Spectroscopic characterization, including ¹H-NMR (δ 7.48 ppm for the pyridine proton and δ 4.14 ppm for the ethyl ester group), confirms its structural features ().

Properties

IUPAC Name |

ethyl 1,2,3,4-tetrahydropyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h6,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPMGDXWHGOTNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294042 | |

| Record name | ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3335-05-5 | |

| Record name | NSC93736 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of Tertiary Amidines

A seminal method for synthesizing ethyl 1-alkyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates involves the catalytic hydrogenation of tertiary amidines derived from triazoline cycloadducts. The process begins with the reaction of ethyl 1-alkyl-1,4-dihydropyridine-3-carboxylates (2a–d ) with 2-nitrophenyl azide (3 ), forming tertiary amidines (4 ) via spontaneous triazoline rearrangement. Subsequent hydrogenation over palladium-on-carbon (Pd–C) under ambient conditions yields the target 6-oxopyridine derivatives (5a–d ) in high purity (Scheme 1).

Reaction Conditions and Yields

| Substrate | R Group | Product | Yield (%) |

|---|---|---|---|

| 2a | Methyl | 5a | 85 |

| 2b | Ethyl | 5b | 82 |

| 2c | Propyl | 5c | 78 |

| 2d | Butyl | 5d | 75 |

This method is notable for its operational simplicity and scalability, though the requirement for specialized azide reagents may limit accessibility.

Multi-Component Reactions for 4-Aryl-Substituted Derivatives

Microwave-assisted multi-component reactions offer a rapid pathway to 4-aryl-substituted ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates (4a–p ). Equimolar mixtures of aldehydes, methyl acetoacetate, and ammonium acetate undergo cyclocondensation under microwave irradiation (100°C, 10 min), producing 4a–p in 83–95% yields. This method excels in introducing diverse aryl groups at the 4-position, enhancing structural versatility for pharmacological applications (Table 1).

Representative Examples

| Entry | Aryl Group | Yield (%) |

|---|---|---|

| 4a | Phenyl | 92 |

| 4b | 4-Chlorophenyl | 89 |

| 4c | 4-Methoxyphenyl | 88 |

The use of microwave irradiation significantly reduces reaction times compared to conventional heating, though solvent-free conditions may require optimization for large-scale synthesis.

Thionation of 6-Oxo Derivatives Using Lawesson’s Reagent

Ethyl 6-thioxopyridine-3-carboxylates (5a–p ) are synthesized via thionation of 6-oxo precursors (4a–p ) using Lawesson’s reagent. Two protocols are prevalent:

- Conventional Heating : Refluxing 4a–p with Lawesson’s reagent in dry toluene (60–70°C, 4 h) affords 5a–p in 60–75% yields.

- Microwave-Assisted : Irradiating 4a–p with Lawesson’s reagent in xylene (250 W, 10 min) improves yields to 78–92% while reducing solvent use.

Comparative Performance

| Method | Yield Range (%) | Reaction Time |

|---|---|---|

| Conventional | 60–75 | 4 h |

| Microwave | 78–92 | 10 min |

Microwave thionation is more efficient and environmentally benign, though decomposition of Lawesson’s reagent above 70°C necessitates precise temperature control.

Multi-Component Synthesis of Brominated Derivatives

A novel one-pot synthesis generates ethyl-1-(4-tolyl)-4-(4-tolylamino)-2,6-bis(4-bromophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (IVc ) via a four-component reaction. Combining para-bromobenzaldehyde, aniline derivatives, ethyl acetoacetate, and ammonium acetate in ethanol at 80°C yields highly substituted tetrahydropyridines. The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization, achieving 70–85% yields (Scheme 2).

Key Advantages

- Introduces multiple functional groups in a single step.

- Tolerates electron-withdrawing and donating substituents.

Limitations include prolonged reaction times (6–8 h) and challenges in purifying highly substituted products.

Functionalization via Esterification and Cyclization

While direct synthesis of unsubstituted ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate is less documented, analogous routes suggest feasibility. For instance, ethyl 5-carbamoyl-6-oxo-4-aryl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylates are prepared via cyclization of β-ketoamides with aldehydes and ammonium acetate. Adapting this method by omitting the trifluoromethyl group could yield the parent compound, though experimental validation is required.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different tetrahydropyridine derivatives.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydrazines .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced tetrahydropyridine compounds, and substituted tetrahydropyridine derivatives .

Scientific Research Applications

Organic Synthesis

Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions such as:

- Reduction Reactions : It can be reduced to form alcohol derivatives.

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution at the ester or ketone positions.

Biological Activities

Research indicates that compounds related to ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate exhibit a wide spectrum of biological activities:

- Neuroprotective Effects : Studies have shown that similar compounds can reduce markers of apoptosis in neuronal cells, suggesting potential applications in neuroprotection.

- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases .

- Enzyme Inhibition : It is also used in studies involving enzyme inhibitors and receptor ligands, which are crucial for drug development.

Industrial Applications

The compound finds utility in the production of agrochemicals and fine chemicals due to its ability to undergo various chemical transformations. Its role as an intermediate facilitates the development of new agrochemical agents that can enhance crop protection and yield.

Case Study 1: Neuroprotective Mechanisms

A study published in Scientific Reports highlighted how ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate derivatives exhibited neuroprotective effects by modulating endoplasmic reticulum stress pathways. The research demonstrated that these compounds could significantly reduce neuronal apoptosis markers in vitro .

Case Study 2: Synthesis of Novel Compounds

In another study involving deep eutectic solvents (DES), ethyl triphenylphosphonium bromide was combined with tetrahydrofuran-based carboxylic acids to synthesize novel tetrahydropyridine derivatives with high yields. This approach showcased the versatility of ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate as a precursor for developing new pharmaceutical agents .

Mechanism of Action

The mechanism of action of ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an agonist at both muscarinic and nicotinic acetylcholine receptors, which are involved in various physiological processes . This interaction can lead to a range of biological effects, including modulation of neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate and its analogs:

Structural and Functional Differences

- Substituent Effects : The target compound lacks bulky substituents, enabling flexibility in further functionalization (). In contrast, analogs like methyl 6-oxo-4-phenyl-2-[(Z)-pyridinylethenyl]-THP-3-carboxylate exhibit rigid cis-conformations due to intramolecular hydrogen bonds (N–H⋯O and C–H⋯O), which stabilize their crystal packing ().

- Electron-Withdrawing Groups : The trifluoromethyl group in ethyl 6-oxo-2-(trifluoromethyl)-THP-3-carboxylate enhances electrophilicity at C2, making it reactive toward nucleophilic substitutions ().

Physicochemical and Spectroscopic Properties

- Spectroscopic Signatures : The target compound’s ¹H-NMR shows distinct signals for the tetrahydropyridine ring (δ 3.15–3.27 ppm) and ester group (δ 4.14 ppm) (). In contrast, benzamide-containing analogs exhibit IR absorption at 1634 cm⁻¹ for amide C=O ().

Biological Activity

Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate (ETPC) is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate is characterized by a tetrahydropyridine ring with a carboxylate group at the 3-position. This structure is conducive to various chemical reactions and biological interactions, making it a valuable scaffold in medicinal chemistry.

Research indicates that ETPC and its derivatives exhibit multiple mechanisms of action:

- Antimicrobial Activity : ETPC has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential metabolic processes .

- Antioxidant Properties : The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects .

- Enzyme Inhibition : ETPC derivatives have been found to inhibit specific enzymes such as farnesyltransferase, which plays a critical role in cell signaling pathways associated with cancer progression .

Table 1: Summary of Biological Activities of ETPC Derivatives

Case Study: Antibacterial Activity

A study conducted by Aridoss et al. demonstrated that a derivative of ETPC exhibited potent antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption and inhibition of cell wall synthesis. The study highlighted the potential for developing ETPC-based antibiotics .

Case Study: Neuroprotective Effects

In another study focused on neuroprotection, ETPC was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The results indicated that ETPC significantly reduced cell death rates by enhancing cellular antioxidant defenses and inhibiting apoptotic pathways. This suggests potential applications in treating neurodegenerative diseases .

Future Directions

The promising biological activities of Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate warrant further investigation into its pharmacological potential. Future research should focus on:

- Structure-Activity Relationship (SAR) Studies : To optimize the efficacy and selectivity of ETPC derivatives.

- In Vivo Studies : To evaluate the therapeutic potential in animal models for various diseases.

- Mechanistic Studies : To elucidate the precise molecular pathways through which ETPC exerts its effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate?

- Methodology : The compound can be synthesized via catalytic hydrogenation of ethyl nicotinate. A trickle-bed reactor with palladium-based catalysts under continuous flow conditions achieves high throughput (78 g h⁻¹ per g catalyst) for partial hydrogenation, minimizing over-reduction to fully saturated piperidine derivatives . Alternative routes include multi-step cyclization reactions using Lewis acids or cyclocondensation of β-ketoesters with amines, as observed in structurally related tetrahydropyridines .

Q. How can the crystal structure of this compound and its derivatives be determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELXL (via SHELX suite) refines crystallographic data, resolving bond angles, puckering parameters, and hydrogen-bonding networks. Intramolecular O–H⋯O and C–H⋯O interactions stabilize structures, as seen in related tetrahydropyridine derivatives . Pre-experimental screening for high-quality crystals is critical, using slow evaporation in ethanol or isopropanol .

Q. What biological targets or activities are associated with this compound?

- Methodology : Pharmacological screening identifies interactions with NMDA receptors (via glutamate antagonism) and antimicrobial targets. In vitro assays (e.g., MIC tests for bacteria/fungi) and receptor-binding studies (radioligand displacement) are standard. Derivatives with substituents like trifluoromethyl or nitrophenyl groups show enhanced activity, likely due to improved lipophilicity and target affinity .

Advanced Research Questions

Q. How can synthetic yields be optimized while avoiding over-hydrogenation?

- Methodology : Use flow chemistry (e.g., HEL FlowCAT reactor) to control residence time and H₂ pressure. Partial hydrogenation to the tetrahydropyridine stage requires precise Pd/C catalyst loading (1–5 wt%) and temperatures below 80°C. Over-hydrogenation to piperidines occurs at >100°C or prolonged reaction times . Monitoring via inline FTIR or GC-MS ensures real-time optimization .

Q. How do structural modifications influence biological activity and pharmacokinetics?

- Methodology : Introduce electron-withdrawing groups (e.g., –CF₃, –NO₂) at the 2-position to enhance metabolic stability. Compare analogs like Ethyl 6-oxo-2-(trifluoromethyl)-tetrahydropyridine-3-carboxylate (CAS 194673-12-6), which shows prolonged half-life in hepatic microsome assays . Quantitative structure-activity relationship (QSAR) models predict logP and bioavailability .

Q. What strategies resolve contradictions in biological assay data across studies?

- Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). For example, discrepancies in NMDA receptor inhibition may arise from variations in cell lines (HEK293 vs. neuronal primary cultures). Meta-analyses of IC₅₀ values under standardized conditions (pH 7.4, 37°C) reduce variability .

Q. How can computational tools predict interaction mechanisms with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to NMDA receptors. Key interactions include hydrogen bonding between the carboxylate group and Arg499, and hydrophobic contacts with the tetrahydropyridine ring. Validate predictions with mutagenesis studies (e.g., Ala-scanning of receptor residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.